1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride
Description
1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride is a bicyclic organic compound featuring a pyridine ring substituted at the 2-position with a cyclopropane moiety containing a hydroxyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c10-8(4-5-8)7-3-1-2-6-9-7;/h1-3,6,10H,4-5H2;1H |
InChI Key |
YFLBKCBWRVVGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropanation of Pyridine Derivatives
Step 1: Preparation of Pyridin-2-yl-Substituted Alkene
- Starting from commercially available pyridine derivatives, such as 2-aminopyridine or 2-halopyridines, a suitable alkene precursor is synthesized through N-alkylation or halogenation followed by elimination reactions.
Step 2: Cyclopropanation Reaction
- The alkene undergoes cyclopropanation using a diazocompound, typically diazomethane or a safer diazo transfer reagent, in the presence of a transition metal catalyst such as copper or rhodium complexes.
- Example: The reaction of the pyridine-alkene with diazomethane in the presence of a copper catalyst yields the cyclopropane derivative with high regioselectivity.
Pyridine-alkene + Diazomethane → Cyclopropane derivative
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to 50°C
- Catalyst: Copper(II) acetate or rhodium catalysts
Hydroxylation of the Cyclopropane Intermediate
Step 3: Hydroxylation at the Cyclopropane
- The cyclopropane ring is functionalized to introduce the hydroxyl group at the cyclopropan-1 position.
- This can be achieved via oxidative hydroxylation using reagents like osmium tetroxide, or via radical-mediated hydroxylation under controlled conditions.
- Treatment of the cyclopropane with osmium tetroxide in a biphasic system, followed by reduction, yields the cyclopropanol.
Cyclopropane + OsO4 → Cyclopropanol
- Solvent: Tetrahydrofuran or acetone
- Temperature: Cold (0°C to room temperature)
- Work-up: Reduction with sodium bisulfite or similar agents
Conversion to Hydrochloride Salt
Step 4: Salt Formation
- The free base, 1-(Pyridin-2-yl)cyclopropan-1-ol , is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.
- This step enhances compound stability and facilitates purification.
1-(Pyridin-2-yl)cyclopropan-1-ol + HCl (gas or solution) → this compound
- Solvent: Ethanol or diethyl ether
- Temperature: Ambient or slightly cooled
- Duration: Several hours with stirring
Data Table Summarizing Preparation Methods
| Step | Reaction | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Alkene formation from pyridine derivatives | Alkyl halides, base | DMF or DMSO | Reflux | Prepare alkene precursor |
| 2 | Cyclopropanation | Diazomethane or diazo transfer reagents | Dichloromethane | Room temp to 50°C | Form cyclopropane ring |
| 3 | Hydroxylation | OsO4, NaHSO3 | Tetrahydrofuran | 0°C to RT | Introduce hydroxyl group |
| 4 | Salt formation | HCl gas or HCl solution | Ethanol or diethyl ether | RT | Convert to hydrochloride salt |
Additional Research Findings and Considerations
- Safety Note: Diazomethane is highly toxic and explosive; safer alternatives like diazo transfer reagents are recommended.
- Yield Optimization: Catalytic conditions, solvent choice, and temperature control are critical for high yield and selectivity.
- Purification: Crystallization from suitable solvents and recrystallization are essential for obtaining pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 1-(Pyridin-2-yl)cyclopropan-1-olhydrochloride with key analogs based on substituent type, pyridine ring position, and salt form:
Key Observations:
- Functional Groups : The hydroxyl group in the target compound distinguishes it from amine and carboxylic acid analogs. This difference impacts hydrogen-bonding capacity, solubility, and reactivity. For example, carboxylic acid derivatives (e.g., ) exhibit higher polarity and aqueous solubility compared to hydroxyl or amine variants .
- Pyridine Position : Substitution at the pyridine 2-position (as in the target compound) versus 3-position (e.g., ) alters steric and electronic properties. The 2-position may facilitate stronger π-π stacking interactions in biological systems, while the 3-position could influence metabolic stability .
- Salt Forms: Hydrochloride and dihydrochloride salts improve crystallinity and handling. Dihydrochloride salts (e.g., ) may offer enhanced solubility in acidic environments compared to monohydrochlorides .
Physicochemical and Pharmacological Implications
- This feature is exploited in drug design to enhance binding affinity or modulate pharmacokinetics .
- Hydrogen Bonding : The hydroxyl group in the target compound may engage in stronger hydrogen bonding compared to amines, influencing target selectivity in enzyme inhibition or receptor binding.
- Safety and Handling : While safety data for the target compound are unavailable, analogs like 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride () highlight the importance of stringent handling protocols for pyridine derivatives, including corrosion resistance and ventilation .
Crystallographic and Structural Analysis
The SHELX software suite () is widely used for crystallographic refinement of small molecules, including cyclopropane derivatives. Structural comparisons using SHELX could reveal differences in bond angles and torsional strain between the target compound and its analogs, informing stability assessments .
Biological Activity
The molecular formula of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride is C₉H₁₁ClN₁O, and it typically exists as a hydrochloride salt, which enhances its solubility and stability in various solvents. The presence of the cyclopropane ring and the pyridine moiety is critical for its biological activity.
Biological Activity Overview
Pyridine-containing compounds are known for their diverse biological activities, including:
- Antimicrobial Properties : Many pyridine derivatives exhibit effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines, indicating that 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride may possess similar properties .
Structure-Activity Relationship (SAR)
The biological activity of 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride can be better understood through its structure and the influence of specific functional groups. The following table summarizes comparisons with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Pyridinemethanol | Contains a pyridine and alcohol group | Lacks the cyclopropane structure |
| 3-Pyridinol | Pyridine derivative with hydroxyl group | Different position of hydroxyl |
| 1-(Pyridin-3-yl)cyclobutanol | Similar cyclic structure | Cyclobutane vs. cyclopropane |
| 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride | Contains azetidine instead of cyclopropane | Different ring size and properties |
The unique combination of a three-membered ring and a pyridine moiety may confer distinct reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
While direct research on 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride is sparse, studies on related compounds provide insights into its potential applications:
- Antimicrobial Activity : A study highlighted that many pyridine derivatives have shown effectiveness against resistant bacterial strains, suggesting that modifications to the pyridine structure could enhance antimicrobial properties.
- Cytotoxicity in Cancer Models : Research on related pyrrolo[1,2-b]pyridazines indicated significant cytotoxic effects against various human cancer cell lines (e.g., colon LoVo, ovary SK-OV-3). These findings suggest that similar structural motifs in 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride could yield comparable anticancer activity .
- Mechanism of Action : The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, compounds that modulate enzyme activity or receptor signaling pathways have been identified as promising therapeutic agents in drug development.
Q & A
Q. What are the optimal synthetic routes for 1-(Pyridin-2-yl)cyclopropan-1-ol hydrochloride?
A common method involves cyclopropanation of pyridine derivatives using catalysts like sodium nitrite and sulfuric acid under controlled conditions. For example, cyclopropane rings can be formed via nitrosation or coupling reactions with cyclopropane precursors. The hydrochloride form is typically obtained by protonation in hydrochloric acid, enhancing solubility for downstream applications .
Q. Key Data for Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClN₂ | |
| CAS Number | 437985-36-9 | |
| Critical Reagents | Sodium nitrite, H₂SO₄, HCl |
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and pyridine moiety (δ 7.5–8.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Verify molecular weight (170.64 g/mol) and fragmentation patterns .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays. For example:
- Solubility in water: ~50 mg/mL (estimated from structural analogs).
- Stock solutions: Prepare in deionized water or PBS (pH 7.4) at 10 mM, filter-sterilized for cell-based studies .
Advanced Research Questions
Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?
The strained cyclopropane ring can act as a reactive intermediate in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies suggest that ring strain lowers activation energy for bond cleavage, enabling selective functionalization at the pyridine or cyclopropane positions. Experimental validation requires inert atmospheres and palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
Discrepancies in receptor binding affinity (e.g., NMDA vs. serotonin receptors) may arise from stereochemical variations or assay conditions. Mitigation strategies include:
- Enantiomeric resolution : Use chiral HPLC to isolate stereoisomers.
- Dose-response profiling : Compare EC₅₀ values across multiple cell lines.
- Molecular docking : Validate interactions with target receptors (e.g., PyMOL, AutoDock) .
Q. What computational models predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculations and molecular dynamics simulations can model:
- Binding affinity : For kinase targets (e.g., EGFR), predict hydrogen bonding with pyridine nitrogen.
- Metabolic stability : Cytochrome P450 interactions using ADMET predictors.
- Toxicity : Use QSAR models to assess hepatotoxicity risk .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
